N-Cyclopentyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide
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Overview
Description
N-Cyclopentyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide is a complex organic compound with the molecular formula C22H28BNO3. This compound is notable for its unique structure, which includes a cyclopentyl group, a naphthalene ring, and a boron-containing dioxaborolane moiety. It is used in various scientific research applications, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide typically involves multiple steps. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is widely used in organic chemistry for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative .
Scientific Research Applications
N-Cyclopentyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. The boron-containing dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions. The cyclopentyl and naphthalene groups contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-Cyclopentyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide include:
N-Cyclopentyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound has a similar boron-containing moiety but with an aniline group instead of a naphthalene ring.
®-3-Cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile: This compound includes a pyrazole ring and a nitrile group, offering different reactivity and applications.
Uniqueness
This compound is unique due to its combination of a cyclopentyl group, a naphthalene ring, and a boron-containing dioxaborolane moiety. This unique structure provides specific reactivity and stability, making it valuable in various scientific research applications .
Properties
IUPAC Name |
N-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28BNO3/c1-21(2)22(3,4)27-23(26-21)19-14-13-18(16-11-7-8-12-17(16)19)20(25)24-15-9-5-6-10-15/h7-8,11-15H,5-6,9-10H2,1-4H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPVFNJAAGRXKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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